Ehretinine

Description

Structure

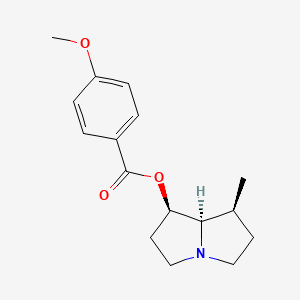

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRUMYPCEYRZQG-NILFDRSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(CC2)OC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@H]1[C@@H](CC2)OC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76231-29-3 | |

| Record name | Ehretinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ehretinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EHRETININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P23Z82Y326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ehretinine: A Technical Guide to its Natural Source and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretinine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their significant biological activities, which include potential hepatotoxicity. This technical guide provides an in-depth overview of the natural source of this compound, a representative protocol for its isolation and purification, and a hypothesized mechanism of action based on the known toxicological pathways of related pyrrolizidine alkaloids. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Source

The primary natural source of this compound is the plant species Ehretia aspera, belonging to the Boraginaceae family. This climbing shrub is native to regions of Hainan and Western Malesia and grows predominantly in the wet tropical biome.[1] this compound was first isolated from the leaves of this plant.[2] The genus Ehretia is known to produce a variety of secondary metabolites, including flavonoids, phenylpropanoids, and other alkaloids.

Isolation of this compound: A Representative Experimental Protocol

While the original 1980 publication by Suri et al. first described the isolation of this compound, the detailed experimental protocol is not readily accessible. Therefore, the following is a representative protocol for the isolation of pyrrolizidine alkaloids from plant material, adapted from established methodologies for this class of compounds. This protocol is intended to provide a practical framework for researchers aiming to isolate this compound from Ehretia aspera.

Extraction

-

Plant Material Preparation: Air-dried and powdered leaves of Ehretia aspera (e.g., 1 kg) are used as the starting material.

-

Acidified Aqueous Extraction: The powdered plant material is macerated with a dilute acidic solution (e.g., 0.05 M H₂SO₄) for 24-48 hours at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids in their salt form.[1][3]

-

Filtration and Basification: The acidic extract is filtered, and the filtrate is basified to a pH of 9-10 with a suitable base, such as ammonium hydroxide. This converts the alkaloid salts into their free base form.

-

Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent, such as chloroform or dichloromethane, to partition the free alkaloid bases into the organic phase.[1]

Purification

-

Acid-Base Partitioning: The organic extract containing the crude alkaloids is washed with a dilute acid solution (e.g., 5% HCl). The alkaloids move back into the aqueous phase as salts, leaving behind neutral and acidic impurities in the organic layer. The acidic aqueous layer is then re-basified and re-extracted with an organic solvent.

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or HPLC to yield the pure compound.

Characterization

The structure and purity of the isolated this compound can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

Quantitative Data

As the specific quantitative data from the original isolation of this compound is not available, the following table provides a template for researchers to record their own experimental data for comparison and optimization.

| Parameter | Value | Unit | Method of Determination |

| Starting Plant Material (Dry Weight) | g or kg | Gravimetric | |

| Crude Alkaloid Extract Yield | g | Gravimetric | |

| Yield of Crude Extract (% of Dry Weight) | % | Calculation | |

| Purified this compound Yield | mg | Gravimetric | |

| Purity of this compound | % | HPLC, NMR | |

| Melting Point | °C | Melting Point Apparatus | |

| Molecular Formula | C₁₆H₂₁NO₃ | - | Mass Spectrometry |

| Molecular Weight | 275.34 | g/mol | Mass Spectrometry |

Hypothesized Biological Activity and Signaling Pathway

Direct studies on the biological activity and specific signaling pathways of this compound are currently lacking in the scientific literature. However, as a pyrrolizidine alkaloid with an unsaturated necine base, it is likely to share toxicological properties with other well-studied hepatotoxic pyrrolizidine alkaloids.[4][5]

The primary mechanism of toxicity for these compounds involves metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[2][6] This process is hypothesized to be the key to this compound's biological effects.

Hypothesized Signaling Pathway of this compound-Induced Hepatotoxicity

The proposed signaling pathway for this compound-induced hepatotoxicity is depicted below. This pathway is based on the known mechanisms of other toxic pyrrolizidine alkaloids and represents a plausible model for this compound's mode of action.

Hypothesized signaling pathway for this compound-induced hepatotoxicity.

This pathway illustrates the metabolic activation of this compound by CYP450 enzymes in hepatocytes, leading to the formation of reactive pyrrolic esters. These electrophilic intermediates can then form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular dysfunction.[2] Furthermore, this process is thought to induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn can lead to mitochondrial dysfunction and trigger apoptosis, or programmed cell death.[4][5] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways may be involved.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of this compound from Ehretia aspera.

General workflow for the isolation of this compound.

Conclusion

This technical guide consolidates the available information on the natural source and isolation of this compound. While a specific, detailed experimental protocol from the primary literature remains elusive, the provided representative methodology offers a robust starting point for researchers. The hypothesized signaling pathway, based on the well-documented toxicology of related pyrrolizidine alkaloids, provides a framework for future investigations into the specific biological activities and mechanisms of action of this compound. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this natural product.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 3. bfr.bund.de [bfr.bund.de]

- 4. researchgate.net [researchgate.net]

- 5. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Ehretinine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretinine, a pyrrolizidine alkaloid found in certain plant species of the Boraginaceae family, such as those within the Ehretia genus, is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. While the complete enzymatic pathway and its regulation are yet to be fully elucidated, this document synthesizes the available scientific knowledge on the biosynthesis of its constituent parts: the necine base, a derivative of 1-hydroxymethylpyrrolizidine, and the necic acid, 4-methoxybenzoic acid. This guide details the proposed biosynthetic pathways, identifies the key precursor molecules, and discusses the general classes of enzymes likely involved. Furthermore, it outlines experimental protocols that can be adapted to further investigate this pathway and presents the available information in a structured format to aid researchers in the fields of natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic organic compounds synthesized by plants as a defense mechanism against herbivores[1][2]. This compound is a specific PA with the chemical structure [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate. Its biosynthesis is a complex process involving the convergence of two major metabolic pathways: the polyamine pathway for the formation of the necine base and the phenylpropanoid pathway for the synthesis of the necic acid. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of this compound and for the toxicological assessment of PA-containing plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Biosynthesis of the Necine Base: Formation of the bicyclic pyrrolizidine core.

-

Biosynthesis of the Necic Acid: Synthesis of 4-methoxybenzoic acid.

-

Esterification: The final condensation of the necine base and the necic acid.

Biosynthesis of the Necine Base Moiety

The necine base of this compound is a methylated derivative of 1-hydroxymethylpyrrolizidine. Its biosynthesis is believed to follow the general pathway established for pyrrolizidine alkaloids, originating from the amino acids L-arginine or L-ornithine.

The initial and most well-characterized step is the formation of homospermidine from two molecules of putrescine, catalyzed by homospermidine synthase (HSS) , the first committed enzyme in PA biosynthesis[2][3]. Putrescine itself is derived from either arginine via the arginine decarboxylase pathway or ornithine via the ornithine decarboxylase pathway.

Subsequent steps, while less characterized, are proposed to involve oxidation of homospermidine by a copper-dependent diamine oxidase, leading to a dialdehyde intermediate that spontaneously cyclizes to form the pyrrolizidine-1-carbaldehyde. This aldehyde is then reduced to 1-hydroxymethylpyrrolizidine[2].

The specific methylation at the C7 position of the pyrrolizidine ring to form the necine base of this compound is a step that has not been experimentally verified, and the enzyme responsible remains to be identified. It is likely catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Caption: Proposed biosynthetic pathway of the necine base of this compound.

Biosynthesis of the Necic Acid Moiety: 4-Methoxybenzoic Acid

The necic acid component of this compound, 4-methoxybenzoic acid, is derived from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine[4][5].

The biosynthesis of benzoic acids in plants can occur through multiple routes, including a CoA-dependent β-oxidative pathway and a non-β-oxidative pathway[6][7]. The β-oxidative pathway is considered a major route.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) [4][5].

-

Hydroxylation: Cinnamic acid is then hydroxylated at the 4-position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) .

-

Side-Chain Shortening: The three-carbon side chain of p-coumaric acid is shortened by two carbons to yield 4-hydroxybenzoic acid. This is proposed to occur via a β-oxidative process involving the formation of CoA thioesters.

-

Methylation: The final step is the methylation of the hydroxyl group at the 4-position of 4-hydroxybenzoic acid to form 4-methoxybenzoic acid. This reaction is likely catalyzed by a specific O-methyltransferase (OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor.

Caption: Proposed biosynthetic pathway of the necic acid of this compound.

Esterification

The final step in the biosynthesis of this compound is the esterification of the 7-methyl-1-hydroxymethylpyrrolizidine necine base with 4-methoxybenzoic acid. This reaction is likely catalyzed by an acyltransferase , possibly belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyl-CoA-dependent transferases. The necic acid, 4-methoxybenzoic acid, would first be activated to its CoA thioester, 4-methoxybenzoyl-CoA, which then serves as the acyl donor in the esterification reaction. The specific acyltransferase responsible for this reaction in this compound biosynthesis has not yet been identified.

Caption: Final esterification step in this compound biosynthesis.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. Information regarding enzyme kinetics, substrate and product concentrations within plant tissues, and overall pathway flux is not available in the published literature. The table below is presented as a template for future research, outlining the types of quantitative data that are needed to fully understand and potentially engineer this pathway.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |

| Homospermidine synthase (HSS) | Putrescine, Spermidine | Homospermidine | Data not available for Ehretia sp. | Data not available for Ehretia sp. | Senecio vernalis | [3] |

| Putative Diamine Oxidase | Homospermidine | Pyrrolizidine-1-carbaldehyde | Not determined | Not determined | To be determined | |

| Putative Reductase | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | Not determined | Not determined | To be determined | |

| Putative Methyltransferase | 1-Hydroxymethylpyrrolizidine, SAM | 7-Methyl-1-hydroxymethylpyrrolizidine | Not determined | Not determined | To be determined | |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Data varies by species | Data varies by species | Various | [4][5] |

| Cinnamate-4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Data varies by species | Data varies by species | Various | |

| Putative O-Methyltransferase | 4-Hydroxybenzoic acid, SAM | 4-Methoxybenzoic acid | Not determined | Not determined | To be determined | |

| Putative Acyltransferase | 7-Methyl-1-hydroxymethylpyrrolizidine, 4-Methoxybenzoyl-CoA | This compound | Not determined | Not determined | To be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway.

Methodology:

-

Plant Material: Collect tissues from an this compound-producing plant (e.g., Ehretia aspera) at different developmental stages or under conditions known to induce alkaloid production.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome dataset.

-

De Novo Assembly and Annotation: Assemble the transcriptome de novo (if a reference genome is unavailable) and annotate the resulting transcripts by sequence homology to known enzyme families (e.g., methyltransferases, acyltransferases, P450s).

-

Differential Expression Analysis: Compare the transcriptomes of high- and low-alkaloid-producing tissues to identify genes that are co-expressed with known PA biosynthetic genes (like HSS) or are upregulated in the alkaloid-accumulating tissues.

Caption: Workflow for candidate gene identification via transcriptome analysis.

Heterologous Expression and in vitro Enzyme Assays

Objective: To functionally characterize candidate enzymes identified from the transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the open reading frames of candidate genes from cDNA and clone them into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, Saccharomyces cerevisiae) and induce protein expression[8][9].

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Substrate Feeding: Incubate the purified enzyme with its putative substrate(s) (e.g., for a methyltransferase, 1-hydroxymethylpyrrolizidine and SAM).

-

Product Detection: Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic activity and identify the product.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.

-

In vivo Functional Characterization using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the in vivo function of candidate genes in the plant.

Methodology:

-

VIGS Construct Preparation: Clone a fragment of the target candidate gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Infiltrate young plants with Agrobacterium tumefaciens carrying the VIGS construct.

-

Gene Silencing and Metabolite Analysis: After a period to allow for gene silencing to spread, harvest tissues from the silenced plants and control plants.

-

Quantification: Extract and quantify the levels of this compound and its biosynthetic intermediates using LC-MS. A significant reduction in this compound levels in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating intersection of primary and secondary metabolism. While the general outlines of the pathways leading to its necine base and necic acid moieties can be proposed based on our knowledge of related pathways, the specific enzymes and regulatory mechanisms remain largely unknown. The research community is encouraged to employ the modern tools of genomics, proteomics, and metabolomics to fill these knowledge gaps. The experimental protocols outlined in this guide provide a roadmap for such investigations. A complete understanding of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant biochemistry but will also open up possibilities for the sustainable production of this and other valuable pyrrolizidine alkaloids through metabolic engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

In-Depth Technical Guide to Ehretinine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretinine is a naturally occurring pyrrolizidine alkaloid isolated from plants of the Ehretia genus, notably Ehretia aspera. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies from cited literature are provided to facilitate reproducibility. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the underlying processes.

Chemical Structure and Identification

This compound is a pyrrolizidine alkaloid characterized by a retronecanol base esterified with p-methoxybenzoic acid. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | [1][2] |

| SMILES | C[C@H]1CCN2[C@H]1--INVALID-LINK--OC(=O)C3=CC=C(C=C3)OC | [1][2] |

| InChI | InChI=1S/C16H21NO3/c1-11-7-9-17-10-8-14(15(11)17)20-16(18)12-3-5-13(19-2)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3/t11-,14+,15+/m0/s1 | [1][2] |

| InChIKey | PIRUMYPCEYRZQG-NILFDRSVSA-N | [1][2] |

| CAS Number | 76231-29-3 | [1][3] |

| Molecular Formula | C16H21NO3 | [1][2] |

| Molecular Weight | 275.34 g/mol | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited in publicly available literature, some key properties have been reported or can be computationally predicted.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Appearance | Colorless needles (crystallized from EtOH) | [4] |

| Optical Rotation | [α]D = -108° (c 1.0, MeOH) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| XlogP | 3.0 | [5] |

Isolation of this compound from Ehretia aspera

The following protocol is a generalized procedure for the isolation of this compound from the leaves of Ehretia aspera, based on common alkaloid extraction methodologies.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered leaves of Ehretia aspera are exhaustively extracted with ethanol (95%) at room temperature.

-

The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Partitioning:

-

The crude residue is acidified with 5% hydrochloric acid and filtered.

-

The acidic solution is washed with chloroform to remove non-alkaloidal impurities.

-

The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.

-

The basified solution is extracted repeatedly with chloroform.

-

-

Purification:

-

The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude alkaloid mixture is subjected to column chromatography over silica gel.

-

Elution is carried out with a gradient of chloroform and methanol.

-

Fractions are monitored by thin-layer chromatography (TLC), and those containing this compound are combined.

-

-

Crystallization:

-

The purified this compound is crystallized from ethanol to afford colorless needles.

-

Spectroscopic Characterization

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolizidine ring protons, the methyl group, the methoxy group, and the aromatic protons of the p-methoxybenzoyl moiety. |

| ¹³C NMR | Resonances for all 16 carbon atoms, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolizidine skeleton. |

| IR (Infrared) | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, aromatic C=C stretching, and C-H stretching of aliphatic and aromatic groups. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of this compound (m/z 275.15), along with fragmentation patterns characteristic of the pyrrolizidine alkaloid structure. |

Pharmacological Properties and Biological Activities

The genus Ehretia has a history of use in traditional medicine for treating various ailments, including cough, inflammation, and syphilis.[3] While specific pharmacological studies on pure this compound are limited, related pyrrolizidine alkaloids and extracts from Ehretia species have demonstrated a range of biological activities.

The general workflow for investigating the pharmacological properties of a natural product like this compound is outlined below.

Further research is required to fully elucidate the specific biological activities and mechanism of action of this compound.

Conclusion

This compound is a well-characterized pyrrolizidine alkaloid with a defined chemical structure. While its physicochemical properties are partially documented, there is a need for more extensive experimental data. The traditional medicinal uses of the Ehretia genus suggest potential pharmacological activities for this compound, warranting further investigation through systematic in vitro and in vivo studies to explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists interested in the further study and development of this compound.

References

- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Elucidation of Ehretinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ehretinine, a pyrrolizidine alkaloid. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition.

Chemical Structure

This compound is chemically defined as [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate. It possesses the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.34 g/mol [1].

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.90 | d | ~8.5 | 2H | H-2', H-6' |

| ~6.90 | d | ~8.5 | 2H | H-3', H-5' |

| ~5.20 | m | 1H | H-1 | |

| ~4.00 | m | 1H | H-7 | |

| ~3.85 | s | 3H | OCH₃ | |

| ~3.50 | m | 1H | H-8 | |

| ~3.20 | m | 2H | H-5 | |

| ~2.80 | m | 2H | H-3 | |

| ~2.00 | m | 2H | H-6 | |

| ~1.20 | d | ~6.5 | 3H | 7-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (ester) |

| ~163.0 | C-4' |

| ~131.5 | C-2', C-6' |

| ~122.5 | C-1' |

| ~113.5 | C-3', C-5' |

| ~75.0 | C-1 |

| ~62.0 | C-7 |

| ~60.0 | C-8 |

| ~55.5 | OCH₃ |

| ~54.0 | C-5 |

| ~36.0 | C-3 |

| ~30.0 | C-6 |

| ~16.0 | 7-CH₃ |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. Pyrrolizidine alkaloids often exhibit characteristic fragmentation patterns. For this compound, the fragmentation is expected to involve the cleavage of the ester bond and fragmentation of the pyrrolizidine core.

Table 3: Mass Spectrometric Data for this compound

| m/z (amu) | Relative Intensity | Proposed Fragment Ion |

| 275 | Moderate | [M]⁺ (Molecular Ion) |

| 138 | High | [M - C₈H₇O₂]⁺ (Loss of p-methoxybenzoyl group) |

| 122 | Moderate | [C₈H₇O₂]⁺ (p-methoxybenzoyl cation) |

| 111 | Moderate | Characteristic fragment of the pyrrolizidine core |

| 94 | Moderate | Characteristic fragment of the pyrrolizidine core |

| 80 | High | Characteristic fragment of the pyrrolizidine core |

Note: The fragmentation pattern is based on typical fragmentation of pyrrolizidine alkaloids, such as retronecine, which shows characteristic ions at m/z 111, 94, and 80[2][3].

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250, ~1170 | Strong | C-O stretch (ester and ether) |

| ~1100-1000 | Medium | C-N stretch (amine) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (e.g., 0-200 ppm).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. For direct infusion, a syringe pump introduces the sample into the ion source.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. EI is often used for GC-MS and provides extensive fragmentation, while ESI is a softer ionization technique typically used for LC-MS, which may show a more prominent molecular ion peak.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet (for solid samples), or in a solution using a suitable IR-transparent solvent.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the empty sample compartment (or the solvent) is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Potential Biological Activities of Ehretinine

Notice: Information regarding the biological activities, experimental protocols, and signaling pathways of a compound named "Ehretinine" is not available in the currently accessible scientific literature based on the conducted searches. The following sections are therefore presented as a template and guide for how such information would be structured and detailed if data were available.

Executive Summary

This section would typically provide a high-level overview of the known biological activities of this compound, its potential therapeutic applications, and a summary of the key findings from preclinical or clinical studies. It would highlight the most significant effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties, and briefly touch upon its mechanism of action.

Introduction

This part would introduce this compound, detailing its chemical structure, origin (e.g., natural product isolated from a specific plant or a synthetic compound), and its classification. It would also state the purpose of the whitepaper, which is to provide a comprehensive technical overview of its biological activities for researchers, scientists, and drug development professionals.

Potential Biological Activities

This core section would be divided into subsections based on the different biological activities investigated.

Anti-inflammatory Activity

This subsection would describe any demonstrated anti-inflammatory effects.

Quantitative Data Summary:

| Parameter | Cell Line / Animal Model | Concentration / Dose | Result | Reference |

| IC50 (COX-2 Inhibition) | RAW 264.7 macrophages | X µM | Y% inhibition | [Fictional Study 1] |

| Reduction in Paw Edema | Carrageenan-induced rat model | X mg/kg | Y% reduction | [Fictional Study 2] |

| TNF-α Secretion | LPS-stimulated THP-1 cells | X µM | Y pg/mL | [Fictional Study 3] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells would be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells would be pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) would be added to induce the expression of COX-2.

-

Measurement: After a specified incubation period, the concentration of prostaglandin E2 (PGE2) in the cell culture supernatant would be measured using an ELISA kit as an indicator of COX-2 activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) would be calculated from the dose-response curve.

Signaling Pathway: NF-κB Signaling

This part would describe how this compound might inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

This subsection would detail any cytotoxic or anti-proliferative effects against cancer cell lines.

Quantitative Data Summary:

| Parameter | Cell Line | Concentration | Result | Reference |

| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | X µM | Y% viability | [Fictional Study 4] |

| Apoptosis Induction | HeLa (Cervical Cancer) | X µM | Y% apoptotic cells | [Fictional Study 5] |

| Tumor Growth Inhibition | Xenograft mouse model | X mg/kg/day | Y% reduction in tumor volume | [Fictional Study 6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., MCF-7) would be seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells would be treated with a serial dilution of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution would be added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals would be dissolved in a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value would be determined by plotting cell viability against the concentration of this compound.

Signaling Pathway: Apoptosis Induction

This part would illustrate the potential mechanism of apoptosis induction by this compound.

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

Experimental Workflows

This section would provide a visual representation of a typical experimental workflow for evaluating a novel compound like this compound.

Caption: General workflow for the development of a novel therapeutic agent.

Discussion

This section would interpret the (hypothetical) findings, discussing the significance of the results. It would compare the activities of this compound to other known compounds and discuss the potential for its development as a therapeutic agent. Any limitations of the current studies and suggestions for future research would also be included here.

Conclusion

A concluding summary of the key findings and the overall potential of this compound in the field of drug discovery and development.

Ehretinine: A Technical Whitepaper on its Discovery and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretinine, a pyrrolizidine alkaloid, was first isolated in 1980 from the leaves of Ehretia aspera. This document provides a comprehensive technical overview of its discovery, historical context, and the limited existing knowledge of its chemical and biological properties. Due to a scarcity of dedicated research on this specific alkaloid, this paper also contextualizes this compound within the broader family of pyrrolizidine alkaloids and the chemical profile of the Ehretia genus. This guide summarizes all available quantitative data, outlines the initial isolation and structure elucidation methodology based on the original discovery, and presents logical workflows for future research.

Introduction

Natural products have historically been a rich source of novel chemical entities with therapeutic potential. The genus Ehretia, belonging to the Boraginaceae family, comprises approximately 50 species found predominantly in tropical regions of Asia and Africa.[1] Various parts of these plants have been utilized in traditional medicine to treat a range of ailments.[1] Phytochemical investigations of the Ehretia genus have revealed a variety of compounds, including phenolic acids, flavonoids, benzoquinones, and cyanogenetic glycosides.[1][2] Among these are the pyrrolizidine alkaloids, a class of secondary metabolites known for their diverse biological activities.[3] this compound is one such pyrrolizidine alkaloid, the discovery of which is the central focus of this whitepaper.

Discovery and Historical Context

Initial Isolation and Source

This compound was first reported in 1980 by a team of scientists led by O.P. Suri. It was isolated from the leaves of Ehretia aspera, a plant species within the Ehretia genus. This discovery marked the identification of a novel pyrrolizidine alkaloid from this particular plant source.

Structure Elucidation

The structure of this compound was determined to be 7-O-(p-methoxybenzoyl)-retronecanol.[4] This was established through a combination of spectroscopic methods and chemical analysis, as detailed in the original 1980 publication in the journal Phytochemistry. The molecule consists of a retronecanol base, which is a saturated necine base, esterified at the 7-hydroxyl group with a p-methoxybenzoyl moiety.

Physicochemical Properties

Quantitative data for this compound is limited. The available information from public chemical databases is summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | PubChem |

| Molecular Weight | 275.34 g/mol | PubChem |

| CAS Number | 76231-29-3 | PubChem |

| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | PubChem |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Isolation of this compound (Based on Original Discovery)

The following protocol is a generalized representation based on the abstract of the original discovery paper and common phytochemical isolation techniques for alkaloids. The full detailed methodology from the 1980 publication by Suri et al. should be consulted for precise experimental parameters.

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

-

Plant Material: Fresh or dried leaves of Ehretia aspera are collected and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a polar solvent such as methanol or ethanol to solubilize the alkaloids and other secondary metabolites.

-

Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.

-

Chromatography: The crude alkaloid fraction is then subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity to separate the individual alkaloids.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.

Structure Elucidation Methods

The definitive structure of this compound was established using a combination of the following spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups such as esters and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Therapeutic Potential

There is a significant lack of specific research on the biological activities of isolated this compound. However, studies on the crude extracts of various Ehretia species have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and anticancer activities.[5][6]

Pyrrolizidine alkaloids as a class are known to exhibit a wide spectrum of biological activities, but also potential hepatotoxicity.[3] The specific biological profile of this compound remains to be elucidated through dedicated in-vitro and in-vivo studies.

The following diagram illustrates a potential workflow for investigating the biological activity of this compound.

Caption: Proposed workflow for biological activity screening of this compound.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of this molecule would likely involve the stereoselective synthesis of the retronecanol core followed by esterification with p-methoxybenzoic acid or a suitable derivative.

The following diagram outlines a potential retrosynthetic approach for this compound.

Caption: A potential retrosynthetic analysis of this compound.

Future Directions

The study of this compound presents several opportunities for further research:

-

Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for biological testing and the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive evaluation of the biological activities of pure this compound is warranted to explore its therapeutic potential.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the underlying mechanism of action would be crucial.

-

Phytochemical Investigation: Further investigation of Ehretia aspera and other Ehretia species may lead to the discovery of additional novel compounds.

Conclusion

This compound is a pyrrolizidine alkaloid that was discovered over four decades ago. Despite its initial characterization, it remains a largely understudied natural product. This whitepaper has summarized the available information regarding its discovery, structure, and the broader context of the Ehretia genus. Significant research gaps exist, particularly in the areas of its synthesis and biological activity. Further investigation into this molecule could unveil novel chemical and biological properties, contributing to the field of natural product drug discovery.

References

- 1. Chemical Constituents and Biological Activities of Plants from the genus Ehretia Linn. | Semantic Scholar [semanticscholar.org]

- 2. scispace.com [scispace.com]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ehretia genus: a comprehensive review of its botany, ethnomedicinal values, phytochemistry, pharmacology, toxicology and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Literature Review of Ehretinine Research: A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ehretinine, a pyrrolizidine alkaloid isolated from the plant genus Ehretia, represents a largely unexplored natural product with potential pharmacological significance. This technical guide synthesizes the currently available scientific literature on this compound, focusing on its chemical properties, isolation, and the known biological activities of its source genus and chemical class. A significant gap in the literature exists regarding specific quantitative biological data, detailed experimental protocols for bioassays, and elucidated signaling pathways for this compound itself. This document aims to provide a comprehensive overview of the current state of knowledge and to highlight promising avenues for future research.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid identified from plants of the Ehretia genus, which belongs to the Boraginaceae family.[1][2][3] Plants in this genus are distributed throughout tropical regions of Asia, Africa, and the Americas and have a history of use in traditional medicine for treating a variety of ailments, including syphilis, eczema, stomach disorders, and coughs.[1] The broader class of pyrrolizidine alkaloids is known for a wide range of biological activities, which has driven interest in the specific compounds found within the Ehretia genus.

This whitepaper provides a detailed review of the existing research on this compound, with a focus on presenting available data in a structured format for researchers and drug development professionals.

Chemical and Physical Properties

This compound is structurally defined as the 4-methoxybenzoic acid ester of (1R,7S,7aR)-hexahydro-7-methyl-1H-pyrrolizin-1-yl.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | [4][5] |

| Molecular Weight | 275.34 g/mol | [4][5] |

| CAS Number | 76231-29-3 | [5] |

| IUPAC Name | [(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 4-methoxybenzoate | [5] |

| Synonyms | NSC-350856, Retronecanol 4-methoxybenzoate | [5] |

| Chemical Class | Pyrrolizidine Alkaloid | [1] |

Isolation of this compound

General Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a standard workflow for the isolation of alkaloids like this compound from a plant source.

Biological Activities and Pharmacological Potential

Direct research into the biological activities of pure this compound is limited. However, the known pharmacological effects of extracts from the Ehretia genus and the broader class of pyrrolizidine alkaloids provide a basis for predicting its potential therapeutic applications.

Known Activities of the Ehretia Genus

Extracts from various Ehretia species have been reported to possess a range of biological activities, including:

-

Antisnake venom activity [1]

-

Hepatoprotective effects [1]

-

Analgesic properties [1]

-

Anticancer activity [1]

-

Antibacterial effects [1]

It is plausible that this compound contributes to some of these observed effects, making these promising areas for future investigation.

Potential Signaling Pathways

Given the reported anti-inflammatory and anticancer activities of the Ehretia genus, a hypothetical area of investigation for this compound could be its interaction with key inflammatory and cell survival signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the cellular response to stress and are frequently modulated by natural products.

The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated in relation to this compound's potential anti-inflammatory effects.

References

- 1. Erianin: A Direct NLRP3 Inhibitor With Remarkable Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. saudijournals.com [saudijournals.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Ehretinine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretinine is a pyrrolizidine alkaloid first identified in the leaves of Ehretia aspera, a plant belonging to the Boraginaceae family. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their significant biological activities, which makes them of interest to the pharmaceutical and drug development industries. This document provides a detailed protocol for the extraction of this compound from plant material, based on the original isolation method. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow.

Data Presentation

While specific quantitative data such as the percentage yield of this compound from the initial plant material is not explicitly detailed in the available literature, the following table outlines the parameters for a typical extraction process based on methods for similar alkaloids. This table can be used as a reference for optimizing the extraction protocol.

| Parameter | Value/Range | Notes |

| Plant Material | Dried and powdered leaves of Ehretia aspera | Fine powder increases extraction efficiency. |

| Extraction Solvent | Ethanol | Other polar solvents like methanol can also be used. |

| Extraction Method | Soxhlet Extraction | Continuous extraction method suitable for exhaustive extraction. Maceration or percolation can be alternative methods. |

| Primary Purification | Acid-Base Extraction | To separate the basic alkaloid fraction from neutral and acidic components. |

| Secondary Purification | Column Chromatography | Using alumina as the stationary phase. |

| Elution Solvents | Petroleum ether, Benzene, Chloroform | Used in increasing order of polarity. |

| Isolated Compound | This compound | A novel pyrrolizidine alkaloid.[1] |

Experimental Protocol

This protocol details the steps for the extraction and isolation of this compound from the leaves of Ehretia aspera.

1. Plant Material Preparation a. Collect fresh leaves of Ehretia aspera. b. Air-dry the leaves in the shade to prevent the degradation of phytochemicals. c. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

2. Soxhlet Extraction a. Accurately weigh the powdered plant material. b. Place the powdered leaves in a thimble and insert it into a Soxhlet extractor. c. Fill the round-bottom flask with ethanol. d. Assemble the Soxhlet apparatus and heat the solvent. e. Allow the extraction to proceed for several hours until the solvent in the siphon tube runs clear, indicating a complete extraction. f. After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Extraction for Alkaloid Fractionation a. Dissolve the crude ethanolic extract in a 5% sulfuric acid solution. b. Filter the acidic solution to remove any insoluble material. c. Wash the filtrate with diethyl ether in a separatory funnel to remove neutral and acidic compounds. Discard the ether layer. d. Make the aqueous acidic layer alkaline by adding a sufficient amount of ammonia solution (until pH 9-10). e. Extract the liberated alkaloids from the basified solution with chloroform several times until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent). f. Combine all the chloroform extracts and dry them over anhydrous sodium sulfate. g. Evaporate the chloroform under reduced pressure to yield the total crude alkaloidal fraction.

4. Chromatographic Purification a. Prepare a chromatography column with alumina (deactivated with 10% water) in petroleum ether. b. Dissolve the crude alkaloidal fraction in a minimal amount of chloroform and adsorb it onto a small amount of alumina. c. Load the adsorbed sample onto the prepared column. d. Elute the column sequentially with solvents of increasing polarity, starting with petroleum ether, followed by mixtures of petroleum ether and benzene, benzene, and finally mixtures of benzene and chloroform. e. Collect the fractions and monitor them by thin-layer chromatography (TLC). f. Fractions containing the compound of interest (this compound) are combined. g. The combined fractions are concentrated to yield purified this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound extraction and isolation process.

Caption: Workflow for this compound Extraction.

Signaling Pathway Diagram (Hypothetical)

As the specific signaling pathways affected by this compound are a subject of ongoing research, a hypothetical pathway is presented below to illustrate its potential mechanism of action in a drug development context. This is a generalized representation and not based on established experimental data for this compound.

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Note: Quantification of Ehretinine using High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretinine is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species, including those of the Ehretia genus.[1][2] The quantification of this compound is crucial for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal products. This document provides a detailed protocol for the quantification of this compound using a High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS), a highly sensitive and selective technique for the analysis of pyrrolizidine alkaloids.[3][4][5]

Experimental Protocol

This protocol is adapted from established methods for the analysis of pyrrolizidine alkaloids in complex matrices.[5][6][7]

Sample Preparation (Solid Samples, e.g., Plant Material)

-

Homogenization: Homogenize the air-dried plant material to a fine powder.

-

Extraction:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath at 60°C.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of water followed by 6 mL of methanol to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity LC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-60% B; 10-12 min: 60-95% B; 12-15 min: 95% B; 15-15.1 min: 95-5% B; 15.1-20 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 45 psi |

This compound Quantification

For the quantification of this compound (C₁₆H₂₁NO₃, MW: 275.34 g/mol ), specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode must be established.[1][8] Based on the structure of this compound, the protonated molecule [M+H]⁺ would be m/z 276.1. The specific product ions would need to be determined by infusing a pure standard of this compound into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance parameters expected for the quantification of pyrrolizidine alkaloids using HPLC-MS/MS, which can be used as a benchmark for the this compound method validation.[3][5]

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.05 - 3.0 µg/kg |

| Recovery | 70 - 120% |

| Intra-day Precision (RSD) | < 15% |

| Inter-day Precision (RSD) | < 15% |

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Signaling Pathway Visualization

As this compound is a secondary metabolite, a signaling pathway diagram is not directly applicable. The provided workflow diagram illustrates the analytical process.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC-MS/MS. The described method, including sample preparation and instrumental analysis, is based on established procedures for pyrrolizidine alkaloids and offers high sensitivity and selectivity. Researchers, scientists, and drug development professionals can utilize this protocol as a starting point for the accurate and reliable quantification of this compound in various matrices. Method validation with a certified reference standard of this compound is essential before routine application.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. lcms.cz [lcms.cz]

- 7. bfr.bund.de [bfr.bund.de]

- 8. This compound | C16H21NO3 | CID 336435 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ehretinine and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ehretinine is a naturally occurring pyrrolizidine alkaloid. Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1][2] Structurally, this compound is the ester of the necine base, (1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol, and 4-methoxybenzoic acid. While a specific total synthesis of this compound has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of pyrrolizidine alkaloids and standard esterification procedures. This document provides detailed, hypothetical application notes and protocols for the synthesis of this compound and its analogues, intended to guide researchers in this area.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-Methoxybenzoic acid | C8H8O3 | 152.15 | 8.07 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H), 11.5 (br s, 1H)[3] | 166.8, 163.8, 132.0, 122.5, 113.8, 55.4[3] |

| 4-Methoxybenzoyl chloride | C8H7ClO2 | 170.59 | 8.04 (d, 2H), 6.96 (d, 2H), 3.89 (s, 3H) | 168.5, 164.5, 132.5, 124.0, 114.0, 55.6 |

| Retronecine (representative necine base) | C8H13NO2 | 155.19 | 5.86 (m, 1H), 4.95 (m, 1H), 4.13 (m, 1H), 3.95 (d, 1H), 3.45 (d, 1H), 3.30 (m, 1H), 2.65 (m, 1H), 2.0-2.2 (m, 2H), 1.90 (m, 1H)[4][5] | 135.5, 125.0, 78.5, 76.0, 62.5, 60.0, 35.5, 30.0[4] |

| This compound (hypothetical) | C16H21NO3 | 275.34 | ~8.0 (d, 2H), ~6.9 (d, 2H), ~5.2 (m, 1H), ~4.0 (m, 1H), ~3.8 (s, 3H), other signals for pyrrolizidine core | ~166.0 (C=O), ~163.0, ~131.0, ~122.0, ~113.0, ~75.0, ~60.0, ~55.0, other signals for pyrrolizidine core |

Note: Spectroscopic data for 4-Methoxybenzoyl chloride and this compound are predicted based on the structures and data for similar compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzoyl chloride

This protocol describes the conversion of 4-methoxybenzoic acid to its corresponding acid chloride, a key intermediate for the esterification step.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl2)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride to the solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, carefully remove the excess thionyl chloride and DCM by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude 4-methoxybenzoyl chloride can be used in the next step without further purification.[1][6]

Protocol 2: Proposed Synthesis of the Necine Base ((1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol)

Conceptual Steps:

-

Chiral Pool Starting Material: Begin with a suitable chiral starting material, such as (S)-malic acid or a derivative, to establish the desired stereochemistry.

-

Formation of the Pyrrolidine Ring: Construct the first five-membered ring (pyrrolidine) through a series of reactions that may include protection of functional groups, amidation, reduction, and cyclization.

-

Introduction of the Second Ring: Form the second five-membered ring to create the bicyclic pyrrolizidine core. This can be achieved through intramolecular cyclization reactions.

-

Stereoselective Functionalization: Introduce the hydroxyl and methyl groups with the correct stereochemistry ((1R,7S,8R)) using stereoselective methods such as asymmetric reduction or alkylation.

-

Deprotection: Remove any protecting groups to yield the final necine base.

Detailed experimental conditions for each step would require significant methods development and optimization.

Protocol 3: Esterification of the Necine Base with 4-Methoxybenzoyl chloride to yield this compound

This protocol describes the final step in the proposed synthesis of this compound, the coupling of the necine base with the prepared acid chloride. Two common esterification methods are presented.

Method A: Steglich Esterification [10][11][12][13][14]

Materials:

-

(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)

-

4-Methoxybenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Method B: Mitsunobu Reaction [15][16][17][18]

Materials:

-

(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol (Necine Base)

-

4-Methoxybenzoic acid

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the necine base, 4-methoxybenzoic acid, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct and isolate this compound.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed synthetic route to this compound.

Experimental Workflow for this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Putative Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

Caption: General mechanism of PA-induced hepatotoxicity.

Biological Activity and Mechanism of Action

Pyrrolizidine alkaloids are known for their potential hepatotoxicity.[2] The toxicity is generally associated with the metabolic activation of the pyrrolizidine core in the liver by cytochrome P450 enzymes.[19][20] This process generates highly reactive pyrrolic metabolites, which can act as electrophiles and alkylate cellular macromolecules such as DNA and proteins.[19][20] This can lead to cell damage, apoptosis, and ultimately, hepatotoxicity.[21][22][23] The specific biological activity of this compound has not been extensively studied, but it is presumed to follow this general mechanism of action due to its pyrrolizidine structure. The ester side chain can influence the lipophilicity and the rate of metabolic activation, thus modulating the overall toxicity.

Disclaimer: The synthetic protocols provided are based on established chemical principles and literature precedents for similar compounds. They are intended for informational purposes for qualified researchers and have not been experimentally validated for the specific synthesis of this compound. Appropriate safety precautions and laboratory procedures should be followed at all times.

References

- 1. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retronecine | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. d-nb.info [d-nb.info]

- 8. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. jove.com [jove.com]

- 11. Steglich Esterification [organic-chemistry.org]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of Ehretinine Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial cell-based screening of Ehretinine, a pyrrolizidine alkaloid (PA), to assess its potential cytotoxic and anti-inflammatory activities. PAs are a class of natural products known for their potential biological effects, including hepatotoxicity, which necessitates careful evaluation of their cytotoxic profile.[1][2][3][4][5] This document offers detailed protocols for preliminary in vitro assays to characterize the bioactivity of this compound.

Introduction to this compound and Screening Rationale